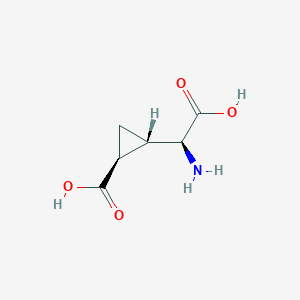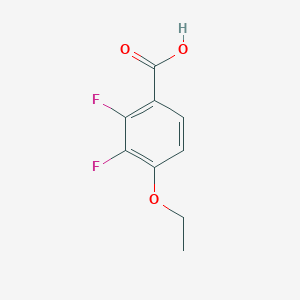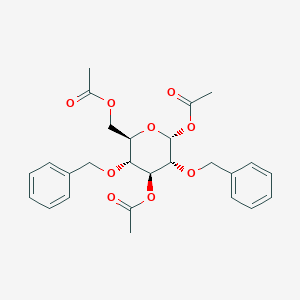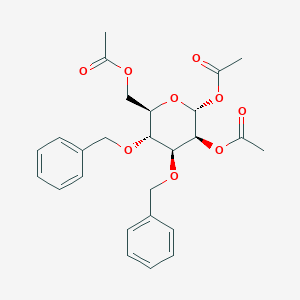
L-Ccg-I
概要
説明
L-CCG-Iは、(2S,1’S,2’S)-2-(カルボキシシクロプロピル)グリシンとしても知られており、グループII代謝型グルタミン酸受容体の強力なアゴニストとして作用する合成有機化合物です。これは、中枢神経系における主要な興奮性神経伝達物質であるL-グルタミン酸の立体構造的に制限された類似体です。this compoundは、代謝型グルタミン酸受容体を選択的に活性化できることから、科学研究で広く使用されています。
科学的研究の応用
L-CCG-I has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: Employed in research on neurotransmission and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptors.
作用機序
L-CCG-Iは、特にmGluR2およびmGluR3のグループII代謝型グルタミン酸受容体のアゴニストとして作用することにより、その効果を発揮します。これらの受容体に結合すると、this compoundは細胞内シグナル伝達経路を活性化するコンフォメーション変化を引き起こします。この活性化は、アデニル酸シクラーゼの阻害につながり、環状AMPのレベルが低下します。下流効果には、神経伝達物質の放出とシナプス可塑性の調節が含まれます .
類似の化合物との比較
類似の化合物
DCG-IV: this compoundと比較して追加のカルボン酸基を持つ別のグループII代謝型グルタミン酸受容体アゴニスト。
γ-カルボキシ-L-グルタミン酸: 類似の受容体活性を持つ化合物ですが、構造的特徴が異なります。
This compoundの独自性
This compoundは、グループII代謝型グルタミン酸受容体に対する高い選択性と効力により、ユニークです。その立体構造的に制限された構造により、これらの受容体の正確な活性化が可能になり、研究において貴重なツールとなっています。さらに、this compoundは、神経伝達とシナプス可塑性を調節する能力により、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
L-Ccg-I plays a significant role in biochemical reactions, particularly as it interacts with the mGluR2 receptor . This interaction is characterized by its high potency, with an EC50 value of 0.3 nM . The nature of this interaction involves the binding of this compound to the receptor, which triggers a series of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the mGluR2 receptor . By acting as a potent agonist for this receptor, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the mGluR2 receptor . This binding leads to the activation of the receptor, which in turn triggers changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Given its potent agonistic activity on the mGluR2 receptor, it is likely that this compound exhibits stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent activity as an mGluR2 agonist, it is likely that varying dosages of this compound would result in different levels of receptor activation and subsequent cellular responses .
Metabolic Pathways
As an agonist for the mGluR2 receptor, it is likely that this compound interacts with various enzymes and cofactors associated with this receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by its interactions with the mGluR2 receptor . The binding of this compound to this receptor may influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with the mGluR2 receptor . These interactions may direct this compound to specific compartments or organelles within the cell .
準備方法
合成経路と反応条件
L-CCG-Iの合成には、(2S,1’S,2’S)-2-(カルボキシシクロプロピル)グリシンのエナンチオ選択的合成が含まれます。一般的な合成経路の1つには、キラル補助剤を使用して所望の立体化学を実現することが含まれます。反応条件には、一般的に保護基の使用、選択的脱保護、およびシクロプロパン化反応が含まれます。たとえば、合成はアミノ基の保護から始まり、続いて保護されたアミノ酸のシクロプロパン化、最後に脱保護してthis compoundを得ることができます .
工業生産方法
This compoundの工業生産には、同様の合成経路が使用される場合がありますが、より大規模になります。自動合成および精製技術の使用により、生産プロセスの効率と収率が向上する可能性があります。さらに、温度、圧力、溶媒の選択などの反応条件の最適化により、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
L-CCG-Iは、以下を含むさまざまな種類の化学反応を起こします。
酸化: this compoundは酸化されて対応するオキソ誘導体になる可能性があります。
還元: 還元反応により、this compoundをその還元型に変換できます。
置換: this compoundは、官能基が他の基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 適切な条件下で、さまざまな求核剤と求電子剤を使用して置換反応を実行できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、this compoundの酸化によりオキソ誘導体が生成される可能性があり、還元により化合物の還元型が生成される可能性があります。
科学研究での応用
This compoundは、以下を含む幅広い科学研究で応用されています。
化学: 代謝型グルタミン酸受容体の構造-活性相関を研究するためのツールとして使用されます。
生物学: 神経伝達とシナプス可塑性の研究に使用されています。
医学: 神経疾患や精神疾患における潜在的な治療効果について調査されています。
産業: 代謝型グルタミン酸受容体を標的とする新薬の開発に使用されています。
類似化合物との比較
Similar Compounds
DCG-IV: Another group II metabotropic glutamate receptor agonist with an additional carboxylic group compared to L-CCG-I.
γ-Carboxy-L-glutamate: A compound with similar receptor activity but different structural features.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for group II metabotropic glutamate receptors. Its conformationally restricted structure allows for precise activation of these receptors, making it a valuable tool in research. Additionally, this compound’s ability to modulate neurotransmission and synaptic plasticity distinguishes it from other similar compounds .
特性
IUPAC Name |
(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-HZLVTQRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017616 | |
| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-93-9 | |
| Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-CCG-I?
A1: this compound primarily targets group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with its target receptors?
A2: this compound acts as an agonist at group II mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the primary downstream effects of this compound binding to group II mGluRs?
A3: Activation of group II mGluRs by this compound primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can have various downstream effects, including modulation of ion channel activity, neurotransmitter release, and neuronal excitability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does this compound interact with other glutamate receptor subtypes?
A4: While this compound exhibits high selectivity for group II mGluRs, at higher concentrations, it can interact with other mGluR subtypes, particularly some group III mGluRs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It does not interact significantly with ionotropic glutamate receptors. []
Q5: How does the activation of group II mGluRs by this compound affect neuronal activity?
A5: The activation of group II mGluRs by this compound typically leads to a decrease in neuronal excitability. This can manifest as a reduction in the frequency of spontaneous neuronal firing [], depression of synaptic transmission [], and inhibition of epileptiform bursting activity. []
Q6: What role do G-proteins play in the downstream signaling of this compound?
A6: this compound's activation of group II mGluRs engages G-proteins, particularly Gi/Go proteins. This interaction is essential for downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels. Studies utilizing pertussis toxin (PTX), which inactivates Gi/Go proteins, have demonstrated a loss of this compound's effects, highlighting the critical role of these G-proteins. [, , ]
Q7: What is the molecular formula and weight of this compound?
A7: While the papers provided do not explicitly state the molecular formula and weight, this compound ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine) has the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol.
Q8: Is there any information available on the spectroscopic data of this compound in these research papers?
A8: The provided research papers primarily focus on the pharmacological characterization and effects of this compound. They do not provide detailed spectroscopic data such as NMR, IR, or mass spectrometry.
Q9: Do the provided research papers discuss material compatibility and stability of this compound under various conditions?
A9: The research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility, stability under various conditions like temperature, pH, and storage is not extensively discussed.
Q10: Does this compound exhibit any catalytic properties?
A10: this compound primarily acts as a ligand for metabotropic glutamate receptors and does not possess inherent catalytic properties based on the provided research.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro models, including cultured neurons from rat spinal cord [], hippocampal slices [], striatal slices [], and cells expressing recombinant mGluR subtypes [, ], have been utilized to investigate this compound's effects.
Q12: What in vivo models have been used to study the effects of this compound?
A12: Researchers have employed in vivo models like amygdala-kindled rats [, , ] and anesthetized monkeys [] to study the effects of this compound in the context of epilepsy, pain processing, and other neurological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
